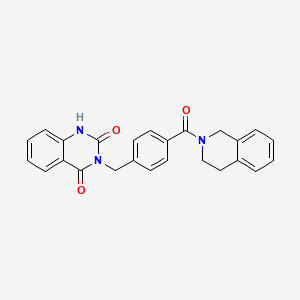

1-(1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-(1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a multifunctional molecule that incorporates several chemical moieties, such as a sulfonyl group, a triazole ring, and an azetidine unit. The presence of these functional groups suggests that the compound could be a versatile intermediate in synthetic chemistry, potentially useful in the development of pharmaceuticals or as a ligand in materials science.

Synthesis Analysis

The synthesis of 1-sulfonyl-1,2,3-triazoles, which are key components of the target compound, can be achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This method is well-documented for its efficiency in producing triazoles with a variety of substituents . Additionally, the synthesis of sulfamoyl azides, which are precursors to sulfamoyl triazoles, can be generated from secondary amines using a novel sulfonyl azide transfer agent . These methods provide a pathway for assembling the triazole portion of the target molecule.

Molecular Structure Analysis

The molecular structure of the target compound is complex, featuring a triazole ring, which is known for its stability and reactivity towards various chemical transformations. The sulfonyl group attached to the triazole ring can act as a precursor to Rh-azavinyl carbenes, which are reactive intermediates capable of further chemical transformations . The azetidine ring, while not directly discussed in the provided papers, is a strained four-membered ring that can impart unique reactivity to the molecule.

Chemical Reactions Analysis

The triazole core of the compound can participate in a variety of chemical reactions. For instance, the sulfanyl-substituted triazoles can be converted to different functional groups through oxidation and reduction reactions . The sulfamoyl triazoles can act as progenitors of rhodium azavinyl carbenes, which can asymmetrically add to olefins . These reactions highlight the potential of the triazole core to engage in diverse chemical transformations, which could be exploited in the synthesis of complex molecules.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the target compound are not detailed in the provided papers, the general properties of 1,2,3-triazoles and sulfonyl groups can be inferred. Triazoles are typically stable, with a tendency to participate in cycloaddition reactions . The sulfonyl group is a good leaving group and can be transformed into various other functional groups, which can alter the physical properties of the molecule, such as solubility and boiling point . The presence of the trifluoromethyl group suggests increased lipophilicity, which could affect the compound's biological activity and distribution.

Applications De Recherche Scientifique

Synthesis and Biological Applications

Synthesis of Triazole Derivatives : A study by Meshcheryakov & Shainyan (2004) discusses the synthesis of 2-Phenyl-4-trifluoromethylsulfonylmethyl-2H-1,2,3-triazole, a compound structurally similar to the one . The research focuses on the chemical synthesis process.

Antimicrobial Activity of Azetidinone Derivatives : Shah et al. (2014) synthesized azetidin-2-one derivatives, which were tested for their antibacterial and antifungal activities. These compounds share structural similarities with the triazole compound , providing insights into possible biological activities (Shah, Patel, Prajapati, Vaghari, & Parmar, 2014).

Antibacterial and Antifungal Properties : Research by Sreerama et al. (2020) on sulfonyl-1H-1,2,3-triazolyl-thiomorpholine derivatives demonstrates potential antibacterial and free radical scavenging activities. This study highlights the biological potential of triazole derivatives.

Structural Studies and Synthesis Methods

X-ray Powder Diffraction Analysis : A study by Dey et al. (2015) utilized X-ray powder diffraction to analyze triazole derivatives. This research provides valuable information about the structural properties of compounds similar to the one .

Novel Synthesis Methods : Research by Jeon, Kim, & Park (2001) focuses on novel synthesis methods for azetidin-2-one derivatives. This study can offer insights into innovative approaches for synthesizing structurally related compounds.

Pharmaceutical Applications

Anti-Tubercular Agents : Thomas, George, & Harindran. (2014) explored azetidinone derivatives containing 1,2,4-triazole for anti-tubercular activity. This study provides an example of the potential pharmaceutical applications of triazole compounds (Thomas, George, & Harindran., 2014).

Dual PPARalpha/delta Agonist Effects : A study by Ciocoiu et al. (2010) discusses the synthesis of triazole analogues with potent agonist activities. This research highlights the compound's potential in therapeutic applications.

Caspase-3 Inhibitors : Research on isatin 1,2,3-triazoles by Jiang & Hansen (2011) demonstrates their efficacy as potent inhibitors against caspase-3, indicating potential applications in medical research and therapy.

Propriétés

IUPAC Name |

1-[1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]-4-phenyltriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClF3N4O2S/c19-16-7-6-14(8-15(16)18(20,21)22)29(27,28)25-9-13(10-25)26-11-17(23-24-26)12-4-2-1-3-5-12/h1-8,11,13H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDQJOLUKXMZEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)N3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClF3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B3005951.png)

![8-(5-bromo-2-chlorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B3005953.png)

![2-(3-Prop-2-enoyl-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B3005956.png)

![3-Amino-6-(4-fluorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3005959.png)

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3005960.png)

![N-(3-fluorophenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B3005963.png)

![1-(methylsulfonyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)piperidine-4-carboxamide](/img/structure/B3005964.png)

![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4-methylthiazole-5-carboxylate](/img/structure/B3005966.png)